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molecular formula C16H11ClN2O B1618149 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 5499-67-2

5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1618149
M. Wt: 282.72 g/mol
InChI Key: BORJDGPYDJKXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042702

Procedure details

To a solution of 21 g of 5-chloro-1,3-diphenyl-pyrazole -4-carboxaldehyde in 80 ml of dioxan there is added dropwise at 23° to 27° a solution of 1.11 g of sodium borohydride in 35 ml of water. The resulting suspension is stirred for a further 30 minutes and on the addition of 200 ml of water 5-chloro-4-hydroxymethyl-1,3-diphenyl-pyrazole is precipitated with a 99 % yield; F 140.5°-141.5° (from toluene).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
water 5-chloro-4-hydroxymethyl-1,3-diphenyl-pyrazole
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:3]=1[CH:19]=[O:20].[BH4-].[Na+].ClC1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1CO.O>O1CCOCC1.O>[Cl:1][C:2]1[N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:5]=[C:4]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:3]=1[CH2:19][OH:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=CC=C1)C=O
Name
Quantity
1.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
water 5-chloro-4-hydroxymethyl-1,3-diphenyl-pyrazole
Quantity
200 mL
Type
reactant
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=CC=C1)CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is precipitated with a 99 % yield
CUSTOM
Type
CUSTOM
Details
F 140.5°-141.5° (from toluene)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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